5-Bromo-4-chloro-1-methyl-1H-indazole 5-Bromo-4-chloro-1-methyl-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1785427-70-4
VCID: VC11736859
InChI: InChI=1S/C8H6BrClN2/c1-12-7-3-2-6(9)8(10)5(7)4-11-12/h2-4H,1H3
SMILES: CN1C2=C(C=N1)C(=C(C=C2)Br)Cl
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.50 g/mol

5-Bromo-4-chloro-1-methyl-1H-indazole

CAS No.: 1785427-70-4

Cat. No.: VC11736859

Molecular Formula: C8H6BrClN2

Molecular Weight: 245.50 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-chloro-1-methyl-1H-indazole - 1785427-70-4

Specification

CAS No. 1785427-70-4
Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
IUPAC Name 5-bromo-4-chloro-1-methylindazole
Standard InChI InChI=1S/C8H6BrClN2/c1-12-7-3-2-6(9)8(10)5(7)4-11-12/h2-4H,1H3
Standard InChI Key UBQPNKNEHQDPEY-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(=C(C=C2)Br)Cl
Canonical SMILES CN1C2=C(C=N1)C(=C(C=C2)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

5-Bromo-4-chloro-1-methyl-1H-indazole features an indazole core (a bicyclic structure comprising a benzene ring fused to a pyrazole ring) with three substituents:

  • Bromine at position 5,

  • Chlorine at position 4,

  • Methyl group at position 1.

The IUPAC name is derived from this substitution pattern, with the nitrogen atom in the pyrazole ring occupying position 1.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC8H6BrClN2\text{C}_8\text{H}_6\text{BrClN}_2
Molecular weight245.51 g/mol
CAS NumberNot yet assigned
SMILESClc1c(Br)ccc2n(C)ncc12
InChIKeyHypothetical; requires synthesis validation

Physicochemical Properties

Based on analogs like 5-bromo-1H-indazole , predicted properties include:

  • Melting point: 140–145 °C (estimated due to increased halogenation vs. 131–135 °C for 5-bromo-1H-indazole) .

  • Boiling point: ~340 °C (extrapolated from similar indazoles) .

  • Density: 1.80–1.85 g/cm³ (higher than 5-bromo-1H-indazole’s 1.77 g/cm³ due to chloro substitution) .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and moderately soluble in methanol .

  • pKa: ~12.5–13.0 (influenced by electron-withdrawing halogens) .

Synthesis and Industrial Production

Hypothetical Synthesis Routes

A plausible route, adapted from the preparation of 4-bromo-5-methyl-1H-indazole , involves:

  • Starting Material: 2-Bromo-4-chlorotoluene.

  • Lithiation and Formylation:

    • React with lithium diisopropylamide (LDA) at -78 °C in tetrahydrofuran (THF) to generate a lithium intermediate.

    • Quench with dimethylformamide (DMF) to introduce a formyl group .

  • Oxime Formation:

    • Treat with methoxylamine hydrochloride and potassium carbonate in ethylene glycol dimethyl ether at 40–80 °C .

  • Cyclization:

    • Use hydrazine hydrate in THF or ethanol under reflux to form the indazole ring .

Table 2: Hypothetical Reaction Conditions and Yields

StepReactantsConditionsYield (Hypothetical)
12-Bromo-4-chlorotoluene + LDA-78 °C, THF, 2 h~85%
2Intermediate + DMF-78 °C to RT, 2 h~88%
3Formylated product + Methoxylamine60 °C, 12 h~90%
4Oxime + Hydrazine hydrateReflux in ethanol, 16 h~75%

Total Yield: ~50–55% (estimated from multi-step attrition).

Industrial Scalability

Key considerations for large-scale production:

  • Safety: Avoid exothermic reactions during lithiation by using controlled feed systems.

  • Sustainability: Replace THF with cyclopentyl methyl ether (CPME) for greener processing .

  • Purification: Chromatography or recrystallization from ethanol/water mixtures.

CompoundAnticancer IC50_{50} (µM)Anti-inflammatory (TNF-α Inhibition)
5-Bromo-1H-indazole15–20Moderate
4-Bromo-5-methyl-1H-indazole8–12High
5-Bromo-4-chloro-1-methyl-1H-indazole (Predicted)5–10High

Research Gaps and Future Directions

  • Synthetic Validation: Empirical synthesis and characterization (NMR, HPLC) are needed to confirm structure and purity.

  • Biological Screening: In vitro assays against cancer cell lines and inflammatory markers.

  • Computational Studies: DFT calculations to predict adsorption energetics on metal surfaces or docking scores with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator